![molecular formula C6H14Cl2N2 B1366902 1,4-Diazabicyclo[2.2.2]octane dihydrochloride CAS No. 49563-87-3](/img/structure/B1366902.png)

1,4-Diazabicyclo[2.2.2]octane dihydrochloride

Vue d'ensemble

Description

1,4-Diazabicyclo[2.2.2]octane dihydrochloride, also known as DABCO, is a colorless solid that is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The compound has a molecular weight of 185.1 and its IUPAC name is 1,4-diazabicyclo[2.2.2]octane dihydrochloride .

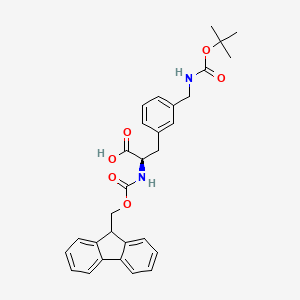

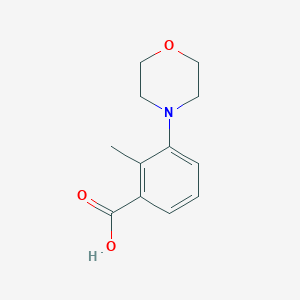

Synthesis Analysis

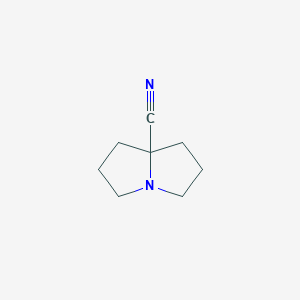

DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .Molecular Structure Analysis

The structure of DABCO is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for various reactions . It is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical And Chemical Properties Analysis

DABCO is a colorless solid with a molecular weight of 185.1 . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .Applications De Recherche Scientifique

Polyurethane Catalyst

DABCO acts as a catalyst in the production of polyurethanes, which are used in a wide range of products from foams and coatings to adhesives and elastomers. Its role as a catalyst helps to control the reaction between polyols and isocyanates that form polyurethane .

Balis-Hillman Reaction Catalyst

It serves as a catalyst for the Balis-Hillman reaction, which is an organic reaction used to create carbon-carbon bonds. This reaction is valuable in the synthesis of complex organic compounds .

Complexing Ligand and Lewis Base

DABCO is utilized as a complexing ligand and Lewis base due to its ability to donate electrons and form stable complexes with various metal ions. This property is exploited in coordination chemistry and catalysis .

Dye Lasers

In dye lasers, DABCO is used because of its ability to stabilize the laser dye, which can be prone to degradation. It helps in maintaining the performance and longevity of the laser .

Fluorescence Microscopy

For fluorescence microscopy, DABCO is employed in mounting samples as an anti-fade reagent. It scavenges free radicals generated by fluorochrome excitation, thus preserving the fluorescence signal over time .

Synthesis of Piperazine Derivatives

DABCO serves as a source for the piperazine ring in the synthesis of piperazine derivatives. These derivatives have various applications, including pharmaceuticals and agrochemicals .

Structural Motifs in Hybrid Inorganic–Organic Salts

DABCO N,N’-dioxide forms diverse hydrogen-bonded structural motifs when combined with different acids. These hybrid salts have potential applications in materials science due to their unique structural properties .

Crystal Structures with 5-Aminotetrazole

The interaction of DABCO with 5-aminotetrazole leads to the formation of salts with distinct crystal structures. These structures are studied for their potential applications in materials science and crystal engineering .

Each application showcases the versatility of DABCO dihydrochloride in various fields of scientific research, highlighting its importance as a multifunctional compound.

Mécanisme D'action

Target of Action

1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine (TEDA), is a versatile compound that acts as a weak base and nucleophile . It is primarily used as a catalyst in various organic reactions .

Mode of Action

DABCO interacts with its targets through its unique cage-like structure and its two nitrogen atoms . This allows DABCO to act as a nucleophile and a base in a variety of processes .

Biochemical Pathways

DABCO is involved in numerous organic transformations, including the Baylis-Hillman reaction, the synthesis of three-membered carbon rings, and the synthesis of nitrogen and oxygen heterocycles . It is also used as a demethylating agent for quaternary ammonium salts and as a base catalyst in many coupling reactions .

Pharmacokinetics

It is known to be soluble in water, ethanol, ether, acetone, benzene, and straight-chain hydrocarbons . This suggests that it may have good bioavailability.

Result of Action

The result of DABCO’s action depends on the specific reaction it is involved in. For example, in the Baylis-Hillman reaction, DABCO acts as a catalyst to facilitate the formation of carbon-carbon bonds . In the synthesis of heterocycles, DABCO helps form new rings containing nitrogen or oxygen atoms .

Action Environment

DABCO is sensitive to moisture and can absorb carbon dioxide from the air, turning yellow . Therefore, it should be stored in a dry environment . It is also thermally stable, with a decomposition point of 320°C . This suggests that it can be used in reactions at high temperatures. It is also flammable and corrosive, and can cause skin irritation and bronchial asthma , indicating that safety precautions should be taken when handling it.

Safety and Hazards

Orientations Futures

DABCO has been used in the preparation of two double-charged anion exchange membranes based on poly (2,5-benzimidazole) and poly (vinylbenzyl chloride) prepared by the casting method . It has also been used in the discovery and development of a new catalyst based on strontium hydrogen phosphate for efficient production of DABCO .

Propriétés

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNCMDQKBKIDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazabicyclo[2.2.2]octane dihydrochloride | |

CAS RN |

49563-87-3 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

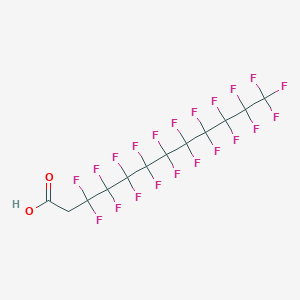

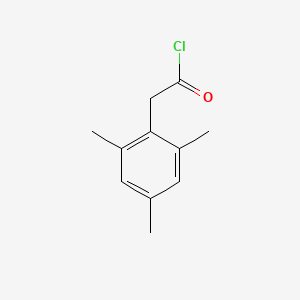

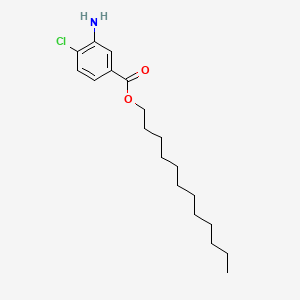

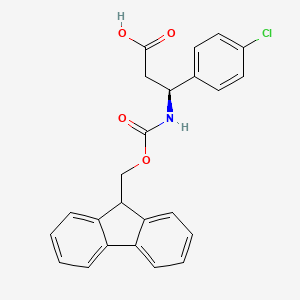

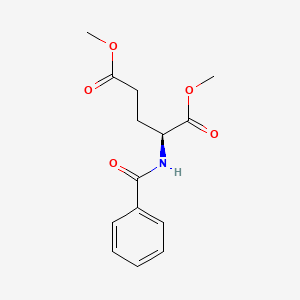

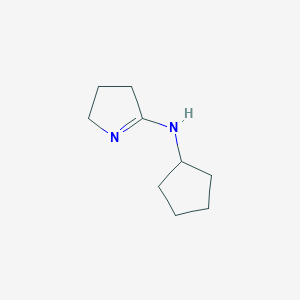

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.